N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide
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Overview
Description
N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide is an organic compound with the molecular formula C12H15NO. It is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2-(1-methylcyclopropyl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane (DCM) at a temperature of around 40-50°C for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst at elevated pressure and temperature.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide (NaOH) at room temperature.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[2-(1-methylcyclopropyl)phenyl]propanamide
- 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide
Uniqueness
N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H19NO |
---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H19NO/c1-18(11-12-18)15-9-5-6-10-16(15)19-17(20)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,19,20) |
InChI Key |
PSSFXSMRTGTFEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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